molecular formula C10H12BNO3 B1273442 3-Allylaminocarbonylphenylboronic acid CAS No. 850567-29-2

3-Allylaminocarbonylphenylboronic acid

Cat. No. B1273442
M. Wt: 205.02 g/mol
InChI Key: BGDGMVTUXWBLLR-UHFFFAOYSA-N
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Description

3-Allylaminocarbonylphenylboronic acid is a specialty product used in proteomics research . It has a molecular formula of C10H12BNO3 and a molecular weight of 205.0 .


Synthesis Analysis

The synthesis of boronic acid derivatives, such as 3-Allylaminocarbonylphenylboronic acid, has been discussed in various studies . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1(2 H )-carboxylate to provide 3-substituted tetrahydropyridines .


Molecular Structure Analysis

The molecular structure of 3-Allylaminocarbonylphenylboronic acid is defined by its molecular formula, C10H12BNO3 . More detailed structural information, including 2D and 3D structures, can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Allylaminocarbonylphenylboronic acid include a molecular weight of 205.0 and a molecular formula of C10H12BNO3 . More detailed properties can be found in databases like PubChem .

Scientific Research Applications

  • Field: Materials Science

    • Application Summary : Phenylboronic acid-functionalized polymers have been synthesized for the enrichment of cis-diol containing molecules .
    • Methods of Application : The polymers were synthesized in DMSO by a one-pot polymerization approach using N,N’-methylbisacrylamide (MBAA) as the crosslinker .
    • Results : The polymers showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .
  • Field: Organic Chemistry

    • Application Summary : Borinic acids and their chelate derivatives, a subclass of organoborane compounds which include phenylboronic acids, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Biochemical Tools

    • Application Summary : Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Analytical Methods

    • Application Summary : Boronic acids are used as building materials for microparticles for analytical methods .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Controlled Release of Insulin

    • Application Summary : Boronic acids are used in polymers for the controlled release of insulin .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Sensing Applications

    • Application Summary : Boronic acids are increasingly utilised in diverse areas of research, including their utility in various sensing applications .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Quantum Dots

    • Application Summary : 3-Aminophenylboronic acid functionalised graphene quantum dots have been used for the selective detection of D-glucose in rat striatum .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Electrophoresis

    • Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Cell Labelling

    • Application Summary : Boronic acids have been used for cell labelling .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Separation Technologies

    • Application Summary : Boronic acids have been used in separation technologies .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .
  • Field: Therapeutics

    • Application Summary : Boronic acids have been used in the development of therapeutics .
    • Methods of Application : The specific methods of application are not mentioned in the source .
    • Results : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

The safety data sheet for 3-Allylaminocarbonylphenylboronic acid suggests that it should be handled with care. It recommends washing hands and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[3-(prop-2-enylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h2-5,7,14-15H,1,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDGMVTUXWBLLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393130
Record name 3-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylaminocarbonylphenylboronic acid

CAS RN

850567-29-2
Record name B-[3-[(2-Propen-1-ylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Allylaminocarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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